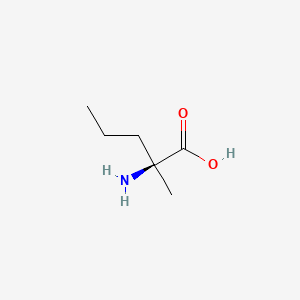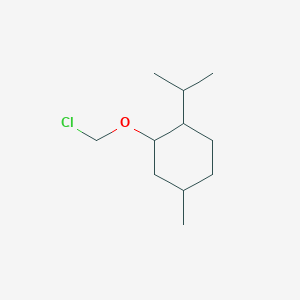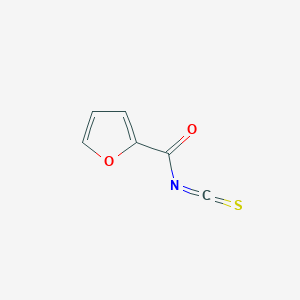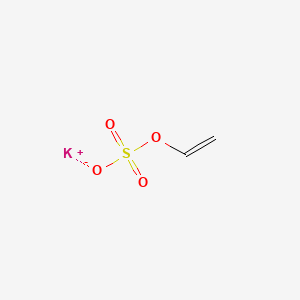
2-Methylnorvaline
Vue d'ensemble
Description
2-Methylnorvaline is a chemical compound with the molecular formula C6H13NO2 . It is an isomer of the more common amino acid valine .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The average mass is 131.173 Da, and the monoisotopic mass is 131.094635 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined using various techniques, including thermal analysis . Unfortunately, specific physical and chemical properties for this compound were not found in the available resources.Mécanisme D'action
The mechanism of action of 2-methylnorvaline is not fully understood. However, studies have shown that it may exert its biological activities through various pathways, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis. For example, this compound has been reported to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. Additionally, it has been reported to reduce the levels of lactate dehydrogenase, an enzyme that is involved in energy metabolism. Furthermore, studies have shown that this compound can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylnorvaline has several advantages for lab experiments. It is relatively easy to synthesize and can be produced through various methods. Additionally, it exhibits potent biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity and safety profile have not been extensively studied.
Orientations Futures
There are several future directions for the study of 2-methylnorvaline. One area of research is the development of novel synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the safety and toxicity profile of this compound needs to be thoroughly evaluated to determine its suitability for clinical use.
Applications De Recherche Scientifique
2-Methylnorvaline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been reported to have antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
(2S)-2-amino-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGLYBWNNQMOW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@](C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949147 | |
| Record name | 2-Methylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3275-37-4, 26287-61-6 | |
| Record name | L-Norvaline, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026287616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B3422615.png)


![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)



![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate](/img/structure/B3422667.png)

